molecular formula C20H29BrN2O2 B14997524 N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide

N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide

Cat. No.: B14997524
M. Wt: 409.4 g/mol
InChI Key: VBEYULCPNNZINC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom on the phenyl ring, a cyclohexylcarbonyl group, and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine, cyclohexylcarbonyl chloride, and leucine.

    Formation of Intermediate: The 4-bromo-3-methylphenylamine is reacted with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-bromo-3-methylphenyl)-N-(cyclohexylcarbonyl)amine.

    Coupling Reaction: The intermediate is then coupled with leucine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution: Products would vary depending on the nucleophile used.

    Hydrolysis: The major products would be the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-bromo-3-methylphenyl)-4-(cyclohexylcarbonyl)-1-piperazinecarbothioamide

Uniqueness

N-(4-bromo-3-methylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is unique due to the presence of the leucinamide moiety, which may impart specific biological activity or chemical reactivity that is not observed in similar compounds. Its structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H29BrN2O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[1-(4-bromo-3-methylanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H29BrN2O2/c1-13(2)11-18(23-19(24)15-7-5-4-6-8-15)20(25)22-16-9-10-17(21)14(3)12-16/h9-10,12-13,15,18H,4-8,11H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

VBEYULCPNNZINC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2)Br

Origin of Product

United States

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